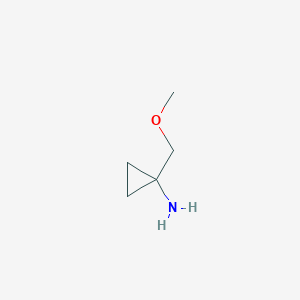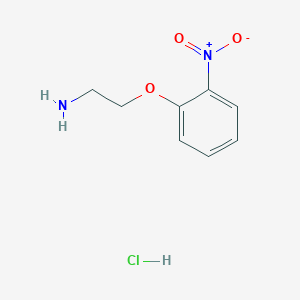
Z-Asn-Gly-OH
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Z-Asn-Gly-OH involves functionalizing Single-Walled Carbon Nanotubes (SWNTs) with this compound. The process includes optimizing parameters such as time and temperature during functionalization . The functionalization occurs via a 1,3-dipolar cycloaddition reaction, leading to modification of the SWNT properties while preserving their electronic characteristics.
Chemical Reactions Analysis
The functionalization of SWNTs with This compound enhances their sensing properties. The amino groups introduced by this compound play a crucial role in the gas-sensing mechanism. The resulting solid-state device, with interdigitated electrodes, exhibits rapid response and high sensitivity to NO2 gas .
Applications De Recherche Scientifique
Amide Protecting Group in Peptide Synthesis
Z-Asn-OH, among other amides, forms 4,4′-dimethoxybenzhydrylamides when reacted with 4,4′-dimethoxy-benzhydrol under acidic conditions. This process is crucial in peptide synthesis, allowing for the formation of peptides through known methods. The 4,4′-dimethoxybenzhydryl group, introduced in this process, can be rapidly removed, enabling further steps in peptide synthesis while maintaining stability against catalytic hydrogenation (König & Geiger, 1970).
Enzymatic Synthesis of Asparagine-Containing Peptides
Thermolysin, an enzyme, has been used to catalyze the synthesis of various protected di- and tripeptide esters, including Z-Asn-Leu-OEt and Z-Asn-Phe-OEt. This enzymatic approach is significant for obtaining peptides in pure form with high yields. It highlights the role of Z-Asn-OH in peptide bond formation, providing a method for synthesizing specific peptide structures (Miranda & Tominaga, 1986).
Catalytic Role in Isoprenoid Biosynthesis Enzymes
In a study exploring the catalytic roles of certain amino acids in prenyltransferases, Z-Asn-OH was implicated as part of a broader investigation into asparagine, glutamine, serine, and tyrosine residues. These residues, including Z-Asn-OH, play critical roles in the catalysis of proton-elimination from carbocations in various prenyltransferases, which are essential for isoprenoid biosynthesis (Malwal et al., 2018).
Sensitivity to Racemization in Peptide Couplings
Z-Asn-OH has been studied for its sensitivity to racemization in the coupling of N-benzyloxycarbonyldipeptides. This research is pivotal in understanding the stereochemical stability of peptides during synthesis, which is critical for their biological activity and stability (Benoiton et al., 2009).
Mécanisme D'action
Target of Action
Z-Asn-Gly-OH, also known as N-benzyloxycarbonyl-L-asparagine-glycine, is a synthetic peptide derivativeIt’s known that peptides can interact with a wide range of targets, including enzymes, receptors, and other proteins, depending on their sequence and structure .
Mode of Action
This compound is involved in the chemical cleavage of polypeptides. Specifically, it’s used for the cleavage of asparaginyl-glycyl bonds . This cleavage can provide large peptides, which can be useful in various biochemical and structural studies .
Biochemical Pathways
The cleavage of asparaginyl-glycyl bonds can potentially affect protein structure and function, thereby influencing various biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetics of peptides can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific transporters .
Result of Action
The cleavage of asparaginyl-glycyl bonds by this compound can result in the generation of large peptides. These peptides can be useful for various purposes, such as structural studies and the development of probes or primers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate and efficiency of peptide bond cleavage . Additionally, the presence of other molecules can also influence the action of this compound.
Propriétés
IUPAC Name |
2-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c15-11(18)6-10(13(21)16-7-12(19)20)17-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,18)(H,16,21)(H,17,22)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVHZBIRKPAQGR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















